

Fmoc-3VVD-OH: A Technical Guide for Researchers in Drug Development

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Compound of Interest

Compound Name: Fmoc-3VVD-OH (GMP)

Cat. No.: B2827973

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Fmoc-3VVD-OH (Fmoc-L-Valyl-L-Valyl-N-methyl-L-valine-OH) is a crucial building block in the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted cancer therapeutics. This technical guide provides an in-depth overview of its properties, suppliers, and its role in the synthesis of potent ADC payloads such as Monomethyl Auristatin E (MMAE).

Core Properties and Identification

Fmoc-3VVD-OH is a tripeptide derivative protected with a fluorenylmethyloxycarbonyl (Fmoc) group at its N-terminus. This protection strategy is fundamental to its application in solid-phase peptide synthesis (SPPS), allowing for the sequential and controlled assembly of peptide chains.

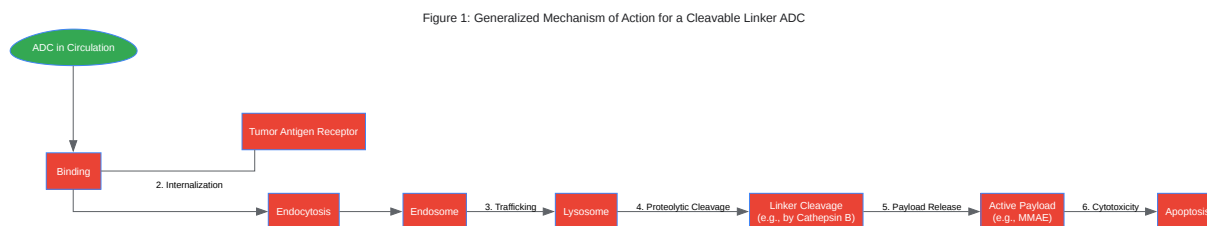
Property	Value	Source
CAS Number	863971-44-2	BroadPharm, BOC Sciences, MCE, APExBIO
Molecular Formula	C36H51N3O7	BroadPharm
Molecular Weight	637.81 g/mol	BOC Sciences
Appearance	White to off-white solid	MCE
Purity	Typically ≥95%	BOC Sciences
Solubility	Soluble in DMSO	Bioss
Storage	Recommended at -20°C	BroadPharm

Role in Antibody-Drug Conjugates

Fmoc-3VVD-OH serves as a key intermediate in the synthesis of cleavable linkers used in ADCs.[1][2] These linkers connect a monoclonal antibody, which provides tumor-targeting specificity, to a highly potent cytotoxic agent (the "payload"). The Val-Val dipeptide sequence within the linker is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[3] This targeted cleavage ensures that the cytotoxic payload is released preferentially within cancer cells, minimizing systemic toxicity.[4][5]

Mechanism of Action of a Val-Val Linker-Containing ADC

The general mechanism of action for an ADC utilizing a cleavable linker derived from Fmoc-3VVD-OH is a multi-step process that ensures targeted delivery and activation of the cytotoxic payload.



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Caption: Generalized mechanism of action for a cleavable linker ADC.

Suppliers of Fmoc-3VVD-OH

A number of chemical suppliers specialize in providing reagents for peptide synthesis and ADC development. The following table summarizes some of the known suppliers for Fmoc-3VVD-OH.

Supplier	Website	Notes
BroadPharm	broadpharm.com	Offers various quantities and provides NMR data.
BOC Sciences	bocsci.com	Provides detailed chemical properties and purity information.
MedChemExpress (MCE)	medchemexpress.com	Specifies use as a cleavable ADC linker.
APExBIO	apexbt.com	Available in various sizes for research use.
ChemicalBook	chemicalbook.com	Lists multiple manufacturers and traders.

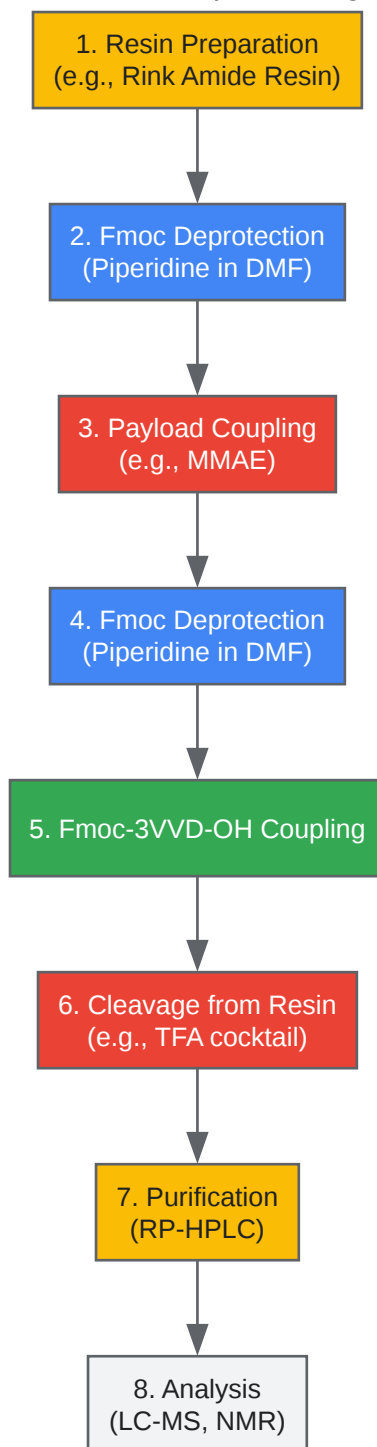
Experimental Protocols

The synthesis of a peptide-drug conjugate using Fmoc-3VVD-OH typically involves standard solid-phase peptide synthesis (SPPS) techniques. Below is a representative workflow and a generalized protocol for the coupling of Fmoc-3VVD-OH.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of a peptide-drug conjugate using Fmoc-3VVD-OH.

Figure 2: General Workflow for Peptide-Drug Conjugate Synthesis



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Caption: General workflow for peptide-drug conjugate synthesis.

Representative Protocol for Fmoc-3VVD-OH Coupling

This protocol outlines the general steps for coupling Fmoc-3VVD-OH to a resin-bound amine, such as the N-terminus of a payload molecule, using standard SPPS chemistry.

Materials:

- Fmoc-deprotected resin-bound payload
- Fmoc-3VVD-OH
- Coupling reagent (e.g., HBTU, HATU)
- Base (e.g., DIPEA, NMM)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- Piperidine solution (20% in DMF)
- Reaction vessel for SPPS

Procedure:

- Resin Swelling: Swell the resin-bound substrate in DMF for 30-60 minutes in the reaction vessel.
- Fmoc Deprotection (if necessary): If the N-terminus of the resin-bound substrate is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a 15-minute treatment. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
- Coupling Reaction:
 - In a separate vial, dissolve Fmoc-3VVD-OH (2-4 equivalents relative to the resin loading) in DMF.
 - Add the coupling reagent (e.g., HBTU, 2-4 equivalents) and a base (e.g., DIPEA, 4-8 equivalents) to the Fmoc-3VVD-OH solution.

- Allow the mixture to pre-activate for 1-2 minutes.
- Add the activated Fmoc-3VVD-OH solution to the resin.
- Agitate the reaction mixture for 1-4 hours at room temperature.
- Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
- Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
- Subsequent Steps: The resulting peptide can be further elongated by repeating the deprotection and coupling steps with additional amino acids, or it can be cleaved from the resin, deprotected, and purified.

This guide provides a foundational understanding of Fmoc-3VVD-OH for researchers and professionals in the field of drug development. The provided information on its properties, suppliers, and role in ADC synthesis, along with representative protocols and workflows, should facilitate its effective use in the design and synthesis of next-generation targeted therapeutics.

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